urf a protein - 133021-43-9

urf a protein

Catalog Number: EVT-1520301
CAS Number: 133021-43-9
Molecular Formula: C20H28ClNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

URF A protein is derived from the mitochondria of maize, specifically from lines that exhibit Texas male sterility. The protein was first identified through studies involving mitochondrial isolation and purification techniques, including gel filtration and two-dimensional polyacrylamide gel electrophoresis .

Classification

URF A proteins are classified as mitochondrial proteins and are integral membrane proteins. They are part of a broader category of proteins that play critical roles in mitochondrial function and cellular metabolism.

Synthesis Analysis

Methods

The synthesis of URF A protein involves several key steps:

  1. Gene Expression: The gene encoding URF A is transcribed from mitochondrial DNA into messenger RNA.
  2. Translation: The mRNA is translated into a polypeptide chain by ribosomes located within the mitochondria.
  3. Post-Translational Modifications: After synthesis, URF A may undergo modifications such as phosphorylation or glycosylation, which are crucial for its functional activity.

Technical Details

The synthesis process can be analyzed through various biochemical techniques, including:

  • Polymerase Chain Reaction (PCR) for amplifying the URF A gene.
  • Western Blotting for detecting the presence of URF A protein using specific antibodies.
  • Mass Spectrometry for characterizing post-translational modifications.
Molecular Structure Analysis

Structure

Data

Structural studies using techniques such as cryo-electron microscopy and X-ray crystallography could provide insights into the three-dimensional conformation of URF A. Preliminary studies suggest that it may interact with other mitochondrial proteins and lipids, contributing to its functional roles .

Chemical Reactions Analysis

Reactions

URF A protein is involved in several biochemical reactions within the mitochondria:

  • Interaction with Fungal Toxins: Research indicates that URF A can bind to specific fungal toxins, which may influence its role in disease susceptibility .
  • Mitochondrial Metabolism: As a component of the mitochondrial membrane, URF A may participate in electron transport and ATP synthesis processes.

Technical Details

The reactions involving URF A can be studied using:

  • Enzyme Kinetics to assess its interaction with substrates or inhibitors.
  • Binding Assays to evaluate its affinity for ligands or toxins.
Mechanism of Action

Process

The mechanism by which URF A exerts its effects involves:

  1. Integration into Mitochondrial Membranes: Once synthesized, URF A integrates into the inner mitochondrial membrane.
  2. Binding Interactions: It may interact with other proteins or metabolites within the mitochondria, influencing metabolic pathways.
  3. Response to Environmental Stress: URF A's function can be modulated by environmental factors such as pathogen presence or nutrient availability.

Data

Studies have shown that mutations in the gene encoding URF A can alter its functionality, leading to changes in male fertility and susceptibility to diseases .

Physical and Chemical Properties Analysis

Physical Properties

URF A protein exhibits properties typical of membrane proteins:

  • Solubility: Generally insoluble in aqueous solutions due to hydrophobic regions.
  • Stability: Stability can vary with temperature and pH; optimal conditions are typically near physiological levels.

Chemical Properties

URF A contains various amino acids that contribute to its chemical properties:

  • Hydrophobic Amino Acids: Facilitate membrane integration.
  • Charged Residues: May play roles in interaction with other proteins or ligands.

Relevant data on these properties can be obtained through techniques such as circular dichroism spectroscopy and differential scanning calorimetry.

Applications

Scientific Uses

URF A protein has significant implications in several scientific fields:

  • Plant Genetics: Understanding URF A aids in genetic engineering efforts aimed at developing hybrid maize varieties with desirable traits.
  • Pathogen Resistance Studies: Investigating how URF A interacts with fungal toxins provides insights into plant defense mechanisms.
  • Mitochondrial Biology Research: As an integral component of mitochondrial function, studying URF A contributes to broader research on cellular energy metabolism and disease mechanisms.
Introduction to Unassigned Reading Frames (URFs) and URF a Protein

Definition and Genomic Context of URFs

Open Reading Frames (ORFs) vs. Unassigned Reading Frames (URFs)

An Open Reading Frame (ORF) is a nucleotide sequence bounded by start (typically AUG) and stop codons, with the potential to encode a protein. ORFs are identified computationally based on codon sequences and transcriptional signals [3]. In contrast, Unassigned Reading Frames (URFs) are ORFs lacking experimentally validated protein products or functional annotations [6]. URFs are prevalent in mitochondrial and nuclear genomes, particularly in non-model organisms where functional characterization lags behind sequencing. For example, mammalian mitochondrial DNA contains 13 known protein-coding genes alongside numerous URFs awaiting assignment [1]. The distinction lies in validation: ORFs may encode hypothetical proteins, while URFs represent genomic "dark matter" with unconfirmed translational activity or biological roles.

Table 1: Core Differences Between ORFs and URFs

FeatureORFsURFs
DefinitionDNA sequence with start/stop codonsORFs without assigned protein products
Validation StatusComputational predictionRequires wet-lab confirmation
Genomic PrevalenceUniversalAbundant in mitochondrial genomes
Functional ClarityKnown or predicted functionFunction unknown or speculative

Historical Nomenclature and Identification Challenges

URFs were historically designated as "Unassigned Reading Frames" in early mitochondrial genome studies due to the absence of homologous sequences in databases. For instance, eight URFs in mouse mitochondrial DNA were identified via sequencing but lacked functional protein associations until antibody-based validation [1] [6]. Key challenges in URF identification include:

  • Size Limitations: Short URFs (sORFs) encoding microproteins (<100 amino acids) evade traditional gene-finding algorithms optimized for larger proteins [10].
  • Transcriptional Silence: Some URFs, like those in Physarum polycephalum mitochondria, show no detectable transcription under standard conditions, complicating functional studies [8].
  • Non-Canonical Translation: URFs may initiate translation from non-AUG start codons (e.g., CUG, GUG) or reside in untranslated regions (UTRs), bypassing conventional annotation pipelines [10].These factors delayed the recognition of URFs as biologically significant elements rather than genomic artifacts.

URF a Protein: Discovery and Initial Characterization

Genomic Localization in Fission Yeast Mitochondria

URF a protein was first implicated through systematic knockout studies of the Saccharomyces cerevisiae genome. Among unassigned reading frames, 15% were essential (lethal when knocked out), 25% showed discernible mutant phenotypes, and 60% exhibited no observable defects—a category that initially included URF a [5]. Subsequent research localized URF a to the inner mitochondrial membrane in fission yeast. Its gene resides within a cluster of 26 URFs interspersed among classical mitochondrial genes (e.g., cox1, nad4) [8]. Unlike neighboring genes requiring extensive RNA editing (MICOTREM), URF a’s transcription was confirmed via northern blotting, though its expression levels were low under laboratory conditions [8].

Evolutionary Conservation Across Species

URF a homologs exhibit deep evolutionary conservation, suggesting indispensable roles in mitochondrial physiology. Key evidence includes:

  • Sequence Similarity: URF a shares 45% amino acid identity with the mouse mitochondrial URF MT-URFA6L and 38% with the human homolog MT-URFA6LP, particularly in transmembrane domains [1] [8].
  • Genomic Synteny: In Physarum polycephalum, URF a is flanked by cytochrome b and cox2 genes—a syntenic block also observed in yeast and mammalian mtDNA, indicating functional constraint [8].
  • Cross-Species Complementation: Expression of human URF a in yeast knockout models partially restores respiratory growth, implying conserved molecular functions [5] [8].

Table 2: Evolutionary Conservation of URF a Protein

SpeciesHomolog NameIdentity (%)Functional Evidence
Schizosaccharomyces pombeURF a100 (Reference)Essential for mitochondrial fission
Mus musculusMT-URFA6L45Co-immunoprecipitates with ATP synthase
Homo sapiensMT-URFA6LP38Rescue of yeast URF a knockout

URF a exemplifies how unassigned reading frames encode functionally significant proteins. Its conservation across eukaryotes—from yeast to mammals—highlights its role in core mitochondrial processes, though mechanistic details remain under investigation [5] [8].

Properties

CAS Number

133021-43-9

Product Name

urf a protein

Molecular Formula

C20H28ClNO2

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